molecular formula C6H11NO3 B13364974 (3R,6S)-6-Methylmorpholine-3-carboxylic acid

(3R,6S)-6-Methylmorpholine-3-carboxylic acid

Cat. No.: B13364974
M. Wt: 145.16 g/mol
InChI Key: BIOFPDNBUUHVRE-CRCLSJGQSA-N
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Description

(3R,6S)-6-Methylmorpholine-3-carboxylic acid is a chiral morpholine derivative characterized by a six-membered morpholine ring with a methyl group at the 6-position and a carboxylic acid substituent at the 3-position. Its stereochemistry (3R,6S) is critical for its physicochemical and biological properties. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and bioactive molecules due to its rigid bicyclic structure and hydrogen-bonding capabilities .

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(3R,6S)-6-methylmorpholine-3-carboxylic acid

InChI

InChI=1S/C6H11NO3/c1-4-2-7-5(3-10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1

InChI Key

BIOFPDNBUUHVRE-CRCLSJGQSA-N

Isomeric SMILES

C[C@H]1CN[C@H](CO1)C(=O)O

Canonical SMILES

CC1CNC(CO1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-6-Methylmorpholine-3-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable precursor with a chiral auxiliary, followed by a series of steps including protection, deprotection, and functional group transformations .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that optimize yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-6-Methylmorpholine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

(3R,6S)-6-Methylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (3R,6S)-6-Methylmorpholine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological context .

Comparison with Similar Compounds

Stereoisomers and Racemates

  • rac-(3R,6R)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride (CAS 2059909-93-0): This racemic mixture contains equal parts of (3R,6R) and (3S,6S) enantiomers. Notably, this compound has been discontinued by multiple suppliers, limiting its practical applications . Key Difference: Racemates often exhibit different pharmacokinetic profiles compared to enantiopure forms, necessitating chiral resolution for targeted drug development.
  • (3R,6R)-6-Methylmorpholine-3-carboxylic Acid Hydrochloride (CAS 2059909-93-0): The pure (3R,6R) enantiomer shares the same molecular formula (C6H12ClNO3) as the racemate but displays distinct stereochemistry. It is classified as hazardous (H302, H315, H319, H335) due to toxicity upon ingestion and irritation risks .

Substituent Variations

  • (R)-6,6-Dimethylmorpholine-3-carboxylic Acid (CAS 1142202-55-8): Features two methyl groups at the 6-position, increasing lipophilicity (logP) compared to the monomethyl parent compound. This substitution enhances membrane permeability but may reduce aqueous solubility. It is used in medicinal chemistry for structure-activity relationship (SAR) studies .
  • (3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic Acid (CAS 62804-98-2):

    • Incorporates a bulky 3,4-dichlorophenyl group, significantly altering electronic properties and steric bulk. Such aromatic substituents are common in kinase inhibitors and antimicrobial agents, suggesting divergent biological targets compared to alkyl-substituted morpholines .

Derivatives and Salts

  • Methyl (3R,6S)-6-Methylmorpholine-3-carboxylate Hydrochloride (CAS 2925069-12-9):

    • The methyl ester derivative of the parent acid. Conversion to the ester enhances lipophilicity, making it more suitable for passive diffusion in biological systems. However, esterases in vivo may hydrolyze it back to the carboxylic acid, affecting bioavailability .
  • (3S,6S)-4-Fmoc-6-Methylmorpholine-3-carboxylic Acid (CAS 1932229-43-0):

    • The Fmoc-protected derivative is widely used in solid-phase peptide synthesis (SPPS) to introduce morpholine scaffolds into peptides. The Fmoc group allows for orthogonal deprotection, enabling sequential coupling strategies .

Research and Application Insights

  • Synthetic Utility : Derivatives like the Fmoc-protected morpholine (CAS 1932229-43-0) are pivotal in peptide engineering, enabling the incorporation of conformationally restricted motifs .
  • Safety Considerations : Hydrochloride salts (e.g., CAS 2925069-12-9) require careful handling due to irritant properties, whereas free acids may offer improved safety profiles .

Biological Activity

(3R,6S)-6-Methylmorpholine-3-carboxylic acid is a morpholine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in the field of medicinal chemistry.

Chemical Structure and Properties

The compound's structure is characterized by a six-membered morpholine ring with a carboxylic acid functional group and a methyl substituent at the 6-position. This configuration contributes to its unique chemical properties and biological activities.

Property Details
Molecular Formula C7H13NO3
Molecular Weight 159.19 g/mol
Structural Features Morpholine ring, carboxylic acid, methyl group

This compound acts primarily as a ligand that can bind to various receptors or enzymes, modulating their activity. This interaction can lead to significant biological effects, including:

  • Inhibition of Enzymatic Activity : The compound has been noted for its ability to inhibit bacterial topoisomerases, which are essential for DNA replication and repair in bacteria. This inhibition leads to bacterial cell death, making it a candidate for antibacterial applications .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, showcasing its potential as an antibiotic agent .

Antibacterial Properties

Recent studies have highlighted the compound's effectiveness against multidrug-resistant (MDR) strains of bacteria. For instance, it has shown potent activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 0.03125 to 4 μg/mL depending on the bacterial strain .

Case Study: Efficacy in Mouse Models

In vivo studies demonstrated that this compound significantly reduced bacterial load in mouse models infected with vancomycin-intermediate S. aureus. The compound's favorable pharmacokinetic properties, including solubility and plasma protein binding, further support its potential therapeutic use .

Applications in Medicinal Chemistry

The versatility of this compound extends beyond antibacterial activity:

  • Pharmaceutical Development : It serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to modulate biological pathways makes it a valuable building block for drug development.
  • Research Tool : The compound is utilized in studies aimed at understanding enzyme inhibition mechanisms and receptor interactions, providing insights into drug design strategies.

Comparative Analysis with Related Compounds

A comparison with other morpholine derivatives reveals distinct features that enhance the biological activity of this compound:

Compound Name Unique Features Biological Activity
(3R,6S)-4-Tert-butoxycarbonyl-6-methyl-morpholine-3-carboxylic acidTert-butoxycarbonyl protecting groupModerate antibacterial activity
4-MethylmorpholineLacks carboxylic acidLimited biological activity
1-MethylpiperidineDifferent nitrogen placementUsed in drug synthesis

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